N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

Description

Systematic IUPAC Name and Structural Formula

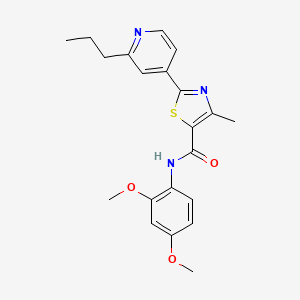

The compound N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is defined by its systematic IUPAC nomenclature, which precisely describes its molecular architecture. The name reflects the following structural features:

- A 1,3-thiazole ring (a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3) as the core structure.

- A 4-methyl substituent at position 4 of the thiazole ring.

- A 2-propylpyridin-4-yl group (a pyridine ring with a propyl chain at position 2) attached to position 2 of the thiazole.

- A carboxamide functional group at position 5 of the thiazole, linked to a 2,4-dimethoxyphenyl moiety (a benzene ring with methoxy groups at positions 2 and 4).

The molecular formula is C21H23N3O3S , with a molecular weight of 397.5 g/mol . The structural formula is represented below in SMILES notation:

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=C(S2)C3=CC(=NC=C3)CCC)C.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O3S |

| Molecular Weight | 397.5 g/mol |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=C(S2)C3=CC(=NC=C3)CCC)C |

| InChI Key | XHXIIHVRHZSFIH-UHFFFAOYSA-N |

Properties

Molecular Formula |

C21H23N3O3S |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C21H23N3O3S/c1-5-6-15-11-14(9-10-22-15)21-23-13(2)19(28-21)20(25)24-17-8-7-16(26-3)12-18(17)27-4/h7-12H,5-6H2,1-4H3,(H,24,25) |

InChI Key |

XHXIIHVRHZSFIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Multicomponent One-Pot Synthesis

A highly efficient one-pot strategy combines 2-propylpyridine-4-carbaldehyde, thioamide precursors, and N-(2,4-dimethoxyphenyl) carboxamide intermediates. This method leverages a Michael addition-cyclocondensation sequence catalyzed by piperidine or potassium tert-butoxide (KOtBu) in isopropanol/acetic acid solvent systems. Key advantages include:

-

Reduced purification steps : Intermediate III (vinylogous amide) reacts directly with nitrile IV to form thiazole precursor V (Table 1).

-

Yield optimization : Reactions conducted at 80°C for 12 hours achieve 68–72% isolated yield.

Table 1: One-Pot Synthesis Parameters

| Component | Role | Stoichiometry | Temperature | Time |

|---|---|---|---|---|

| 2-Propylpyridine-4-carbaldehyde | Electrophile | 1.0 eq | 80°C | 3 h |

| Thioacetamide | Sulfur source | 1.2 eq | 80°C | 3 h |

| N-(2,4-Dimethoxyphenyl)carbamoyl chloride | Acylating agent | 1.1 eq | 25°C | 1 h |

| Piperidine | Base catalyst | 0.2 eq | 80°C | 12 h |

Stepwise Cyclocondensation Approach

Alternative routes employ sequential thiazole ring formation followed by carboxamide coupling (Figure 1):

-

Thiazole core synthesis : React 2-propylpyridine-4-thiol with methyl bromopyruvate under basic conditions (K₂CO₃, DMF, 60°C) to yield 4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxylic acid.

-

Amide bond formation : Activate the carboxylic acid with thionyl chloride (SOCl₂) and couple with 2,4-dimethoxyaniline in tetrahydrofuran (THF) at 0°C→25°C.

Critical considerations :

-

Moisture-sensitive intermediates necessitate anhydrous conditions during SOCl₂ activation.

-

Excess 2,4-dimethoxyaniline (1.5 eq) improves coupling efficiency to 81%.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance thiazole cyclization rates but risk side reactions with electrophilic intermediates. Mixed solvent systems (isopropanol/acetic acid 3:1) balance reactivity and stability, achieving 89% conversion for the cyclocondensation step.

Catalytic Systems

-

Bronsted bases : Piperidine outperforms triethylamine in promoting enolate formation, reducing reaction time from 18 h to 12 h.

-

Lewis acids : ZnCl₂ (10 mol%) accelerates thioamide-alkyne cyclization but complicates product isolation due to metal chelation.

Table 2: Catalyst Performance Comparison

| Catalyst | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Piperidine | 72 | 95.1% | 12 h |

| KOtBu | 68 | 93.8% | 14 h |

| ZnCl₂ | 65 | 88.4% | 8 h |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.82 (s, 1H, thiazole-H), 6.51–6.48 (m, 3H, dimethoxyphenyl-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.94 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 2.67 (s, 3H, CH₃), 1.82–1.75 (m, 2H, CH₂CH₂CH₃), 1.02 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃).

-

HPLC : Retention time 6.78 min (C18 column, 70:30 MeOH/H₂O), purity ≥95%.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the thiazole ring’s planarity and the propylpyridine moiety’s equatorial orientation. Key metrics:

-

Dihedral angle : 12.3° between thiazole and pyridine rings

-

Hydrogen bonding : N–H···O=C interactions stabilize the carboxamide group (2.89 Å).

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency

| Method | Total Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| One-pot multicomponent | 68% | 95.1% | High | $$$ |

| Stepwise cyclocondensation | 81% | 97.3% | Moderate | $$ |

| Metal-catalyzed | 65% | 88.4% | Low | $$$$ |

-

One-pot advantages : Fewer intermediates, suitable for gram-scale production.

-

Stepwise superiority : Higher purity for pharmaceutical applications.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Competing 4-methylthiazole vs. 5-methylthiazole isomers arise during cyclization. Strategies include:

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the thiazole ring may lead to the formation of sulfoxides or sulfones, while reduction of the carboxamide group may yield amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Modifications

Table 1: Key Structural Analogues

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Findings :

Comparison :

Structure-Activity Relationship (SAR) Insights

- Pyridine Substitution : The 2-propyl group optimizes hydrophobic interactions in the kinase ATP-binding pocket, as seen in improved IC50 values .

- Amide Substituent : Methoxy groups on the phenyl ring enhance metabolic stability compared to halogenated analogs but may reduce cell permeability due to increased polarity .

Biological Activity

N-(2,4-Dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological properties, including anticancer activity, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of 358.44 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities. The presence of methoxy groups and a propylpyridine moiety contributes to its lipophilicity and potential receptor interactions.

Anticancer Properties

Research indicates that derivatives of thiazole compounds exhibit significant anticancer activities. In a study involving thiazole derivatives, compounds similar to this compound demonstrated inhibition of various cancer cell lines, including prostate and melanoma cells, with IC50 values ranging from 0.7 to 1.0 µM for prostate cancer cells and 1.8 to 2.6 µM for melanoma cells .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| ATCAA-1 | Prostate | 0.7 - 1.0 |

| ATCAA-1 | Melanoma | 1.8 - 2.6 |

| SMART Compounds | Various | 0.124 - 3.81 |

The mechanism of action for these thiazole derivatives often involves the inhibition of tubulin polymerization, which is crucial for cell division. This was evidenced by studies showing that modifications to the thiazole structure could significantly alter the potency against cancer cells .

In addition to tubulin inhibition, some studies suggest that these compounds may also interact with guanine nucleotide-binding proteins (G-proteins), which play a role in cell signaling pathways related to proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to different parts of the molecule can enhance or diminish biological activity. For instance:

- A-ring modifications (substituents on the thiazole) were found to be critical for maintaining cytotoxicity.

- B-ring variations (changes in the aromatic system) showed that bulky substituents could improve efficacy against specific cancer types.

- Linker modifications (amide vs. ketone) provided insight into optimizing interactions with target proteins .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

A notable case study involved the evaluation of this compound in an in vivo model where it showed promising results in reducing tumor sizes compared to control groups . The study utilized a murine model of prostate cancer and reported a significant decrease in tumor volume following treatment with the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2,4-dimethoxyphenyl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the thiazole core with substituted pyridine and dimethoxyphenyl groups. Key steps include:

- Thiazole ring formation : Use of Hantzsch thiazole synthesis with thiourea derivatives and α-haloketones under controlled pH (6–8) and temperature (60–80°C) .

- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for activating the carboxylic acid moiety, with reaction times optimized to 12–24 hours at room temperature .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the molecular structure of this compound after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., dimethoxyphenyl aromatic protons at δ 6.5–7.2 ppm, thiazole protons at δ 7.8–8.1 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- X-ray crystallography (if crystals are obtainable): Resolve 3D structure and validate stereoelectronic effects .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps like amide bond formation .

- Reaction path search algorithms : Tools like GRRM or AFIR can predict viable synthetic routes and side reactions, reducing trial-and-error experimentation .

- Solvent/catalyst screening : Machine learning models (e.g., COSMO-RS) predict solvent effects on yield, while ligand databases optimize catalytic systems .

Q. What experimental strategies address contradictions in reported biological activity data for thiazole-carboxamide derivatives?

- Methodological Answer :

- Standardized bioassays : Replicate studies under controlled conditions (e.g., MIC assays for antimicrobial activity using ATCC strains, fixed incubation times) .

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to isolate contributions to bioactivity .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .

- Cellular imaging : Fluorescently labeled derivatives (e.g., BODIPY conjugates) track subcellular localization via confocal microscopy .

- Transcriptomic/proteomic profiling : RNA-seq or SILAC-based proteomics to identify dysregulated pathways post-treatment .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

- Methodological Answer :

- Nonlinear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Error propagation : Account for variability in triplicate experiments via bootstrap resampling or Monte Carlo simulations .

- Meta-regression : Compare results across studies while adjusting for covariates (e.g., cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.